N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide
Overview
Description
N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 501.11406120 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Compounds similar to N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide have been explored for their antitumor properties. Analogues such as pyrimidinylpropenamides, which share a part of the chemical backbone, have shown substantial antitumor activity in various studies. These compounds' ability to inhibit tumor growth in cell cultures suggests a potential for therapeutic applications in cancer treatment (Lin & Dubois, 1977).
Interaction with Proteins
The compound's structural features, particularly the pyrimidinyl and sulfonyl groups, facilitate interactions with biological molecules such as proteins. Research on p-hydroxycinnamic acid amides has demonstrated significant binding affinity to bovine serum albumin, a model for protein-drug interactions. This suggests potential applications in drug delivery and bioavailability enhancement (Meng et al., 2012).
Herbicide Design
The pyrimidinyl component of the compound is relevant in the design of herbicides, particularly those targeting acetohydroxyacid synthase, an enzyme crucial for plant growth. Studies on pyrimidinylthiobenzoates offer insights into the development of agricultural chemicals that can efficiently control weed growth without harming the crops (He et al., 2007).
Antimicrobial Agents
Compounds featuring sulfonyl and pyrimidinyl groups have been investigated for their antimicrobial properties. Novel heterocyclic compounds incorporating sulfamoyl moiety have shown promising results against a range of bacteria and fungi, suggesting the potential of this compound in developing new antimicrobial agents (Darwish et al., 2014).
Properties
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-31-20-14-18(24-21(26-20)32-2)27-34(29,30)17-11-9-16(10-12-17)23-22(33)25-19(28)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26,27)(H2,23,25,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLRVDFLJHLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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